

Stability of D-Biotinol Under Diverse pH Conditions: A Technical Guide

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Compound of Interest

Compound Name: *D-Biotinol*

Cat. No.: *B2648279*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of **D-Biotinol** (commonly referred to as D-Biotin) under various pH conditions. D-Biotin, a water-soluble B-vitamin, is crucial for various metabolic processes. Understanding its stability is paramount for the formulation of pharmaceuticals, dietary supplements, and other commercial products to ensure potency and shelf-life.

Executive Summary

D-Biotin exhibits moderate stability in aqueous solutions. It is generally stable in neutral and moderately acidic environments (pH 4-9) for extended periods.^{[1][2]} However, its degradation is accelerated under strongly acidic or alkaline conditions and upon exposure to UV light.^{[1][3]} The primary degradation pathway is believed to involve the hydrolytic opening of the ureido ring structure.^[4] This guide synthesizes the available quantitative data, outlines experimental protocols for stability testing, and provides visualizations of the degradation pathway and experimental workflows.

Quantitative Stability Data

The following table summarizes the known quantitative data on the degradation of D-Biotin under forced hydrolytic conditions. It is important to note that comprehensive kinetic data across a wide range of pH values is not readily available in published literature. The data

presented here is derived from a stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) study.[\[4\]](#)

pH Condition	Reagent	Temperature	Duration	Degradation (%)	Degradation Product(s)	Reference
Strongly Acidic	2.5 M HCl	Room Temperature	30 minutes	~11%	One major degradation product observed	[4]
Neutral	Methanol / Water	100°C	5 hours	~4%	No significant degradation products detected	[4]
Strongly Alkaline	3.0 M NaOH	Room Temperature	30 minutes	15-18%	One major degradation product observed (same as acidic)	[4]

Experimental Protocols

This section details the methodologies for conducting a forced degradation study to assess the stability of D-Biotin under different pH conditions.

Forced Hydrolytic Degradation Study

Objective: To evaluate the stability of D-Biotin in acidic, neutral, and alkaline conditions.

Materials:

- D-Biotin reference standard

- Hydrochloric acid (HCl), analytical grade
- Sodium hydroxide (NaOH), analytical grade
- Methanol, HPLC grade
- Water, HPLC grade
- Volumetric flasks
- pH meter

Procedure:

- Acidic Degradation:
 - Prepare a stock solution of D-Biotin in a suitable solvent (e.g., methanol or water).
 - In a volumetric flask, add a known volume of the D-Biotin stock solution.
 - Add a specific concentration of HCl (e.g., 2.5 M) to the flask.[\[4\]](#)
 - Maintain the solution at a controlled temperature (e.g., room temperature) for a defined period (e.g., 30 minutes).[\[4\]](#)
 - At specified time points, withdraw aliquots and neutralize them with an equivalent concentration of NaOH to halt the degradation.
 - Dilute the neutralized sample to a suitable concentration for analysis.
- Alkaline Degradation:
 - Follow the same initial steps as for acidic degradation.
 - Add a specific concentration of NaOH (e.g., 3.0 M) to the flask.[\[4\]](#)
 - Maintain the solution at a controlled temperature for a defined period.[\[4\]](#)

- At specified time points, withdraw aliquots and neutralize them with an equivalent concentration of HCl.
- Dilute the neutralized sample for analysis.
- Neutral Degradation:
 - Prepare a solution of D-Biotin in a neutral solvent (e.g., a mixture of methanol and water).
[4]
 - Subject the solution to stress conditions, such as heating at 100°C for several hours, to assess thermal and neutral hydrolytic stability.[4]
 - At specified time points, withdraw aliquots and cool them to room temperature before analysis.

Stability-Indicating Analytical Method (HPLC)

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating D-Biotin from its degradation products.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size)[5]

Chromatographic Conditions (Example):

- Mobile Phase: A mixture of a buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 70:30 v/v).[6]
- Flow Rate: 1.0 mL/min[6]
- Column Temperature: 40°C[5]
- Detection Wavelength: 200-210 nm[1][6]
- Injection Volume: 10 µL

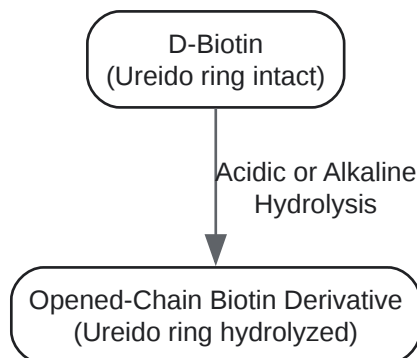
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of D-Biotin and its degradation products.

Visualizations

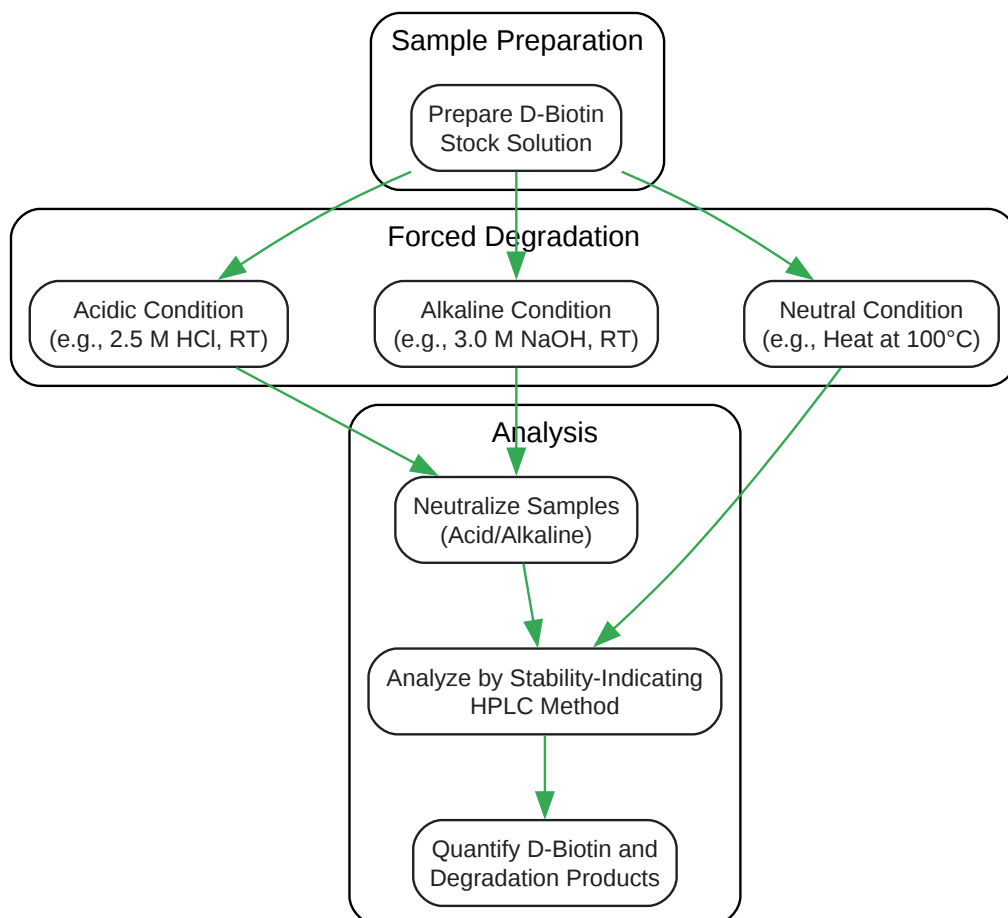
Proposed Degradation Pathway of D-Biotin

The primary proposed mechanism for the degradation of D-Biotin under both acidic and basic conditions is the hydrolysis of the ureido ring. This leads to the formation of an opened-chain urea derivative.

Proposed Hydrolytic Degradation Pathway of D-Biotin



Experimental Workflow for D-Biotin Forced Degradation Study



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